(Z)-Indirubin-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C16H10N2O2 |

|---|---|

分子量 |

270.31 g/mol |

IUPAC名 |

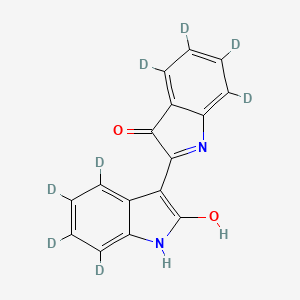

4,5,6,7-tetradeuterio-2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,2D,3D,4D,5D,6D,7D,8D |

InChIキー |

JNLNPCNGMHKCKO-PGRXLJNUSA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=C(C(=C(C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H] |

正規SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |

製品の起源 |

United States |

Foundational & Exploratory

(Z)-Indirubin-d8: A Technical Guide for Researchers

(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a naturally occurring bis-indole alkaloid. This stable isotope-labeled compound serves as an essential internal standard for the accurate quantification of indirubin in complex biological matrices using mass spectrometry-based techniques. This technical guide provides an in-depth overview of this compound, its primary application, and the broader therapeutic context of its non-deuterated parent compound, indirubin, for researchers, scientists, and drug development professionals.

Core Concepts: this compound and its Primary Utility

This compound is a synthetic analog of indirubin where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to indirubin but has a higher molecular weight. This key difference allows it to be distinguished from the naturally occurring indirubin in mass spectrometry analysis.

The primary and critical use of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] In these applications, a known amount of this compound is added to a biological sample (e.g., plasma, cell culture medium) before sample preparation and analysis. Because this compound behaves identically to indirubin during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from indirubin to the signal from the known quantity of this compound, researchers can achieve highly accurate and precise quantification of the indirubin present in the original sample.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂D₈N₂O₂ | [3] |

| Molecular Weight | 270.31 g/mol | [1] |

| CAS Number | 906748-38-7 | |

| Appearance | Solid | |

| Parent Drug | Indirubin | |

| Category | Stable Isotope Labeled Reference Standard |

The Therapeutic Landscape of Indirubin

Indirubin, the parent compound of this compound, is a potent bioactive molecule with a rich history in traditional Chinese medicine. It is recognized for its significant anti-inflammatory, anti-angiogenic, and anticancer properties. The therapeutic potential of indirubin stems from its ability to inhibit several key protein kinases, primarily cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).

Mechanism of Action: Kinase Inhibition

Indirubin and its derivatives exert their biological effects by competitively binding to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their respective substrates. This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression, proliferation, and survival.

| Target Kinase | IC₅₀ Value (Indirubin) | Reference |

| CDK1/cyclin B | 9 µM | |

| CDK5 | 5.5 µM | |

| GSK-3β | 600 nM | |

| Src | 0.43 µM (for derivative E804) |

Key Signaling Pathways Modulated by Indirubin

Indirubin's inhibition of CDKs and GSK-3β leads to the modulation of several critical signaling pathways implicated in oncogenesis and inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Indirubin's inhibition of CDKs, such as CDK1 and CDK2, leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis.

Caption: Indirubin inhibits CDK/Cyclin complexes, preventing Rb phosphorylation and cell cycle progression.

Wnt/β-catenin Signaling Pathway

Indirubin can suppress the Wnt/β-catenin signaling pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the inhibition of cancer cell proliferation.

Caption: Indirubin promotes WIF-1 expression, which inhibits Wnt signaling and β-catenin accumulation.

NF-κB Signaling Pathway

Indirubin has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival, by inhibiting the phosphorylation and degradation of IκBα.

Caption: Indirubin inhibits the IKK complex, preventing IκBα degradation and NF-κB activation.

JAK/STAT3 Signaling Pathway

Derivatives of indirubin have been demonstrated to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells, by blocking the activity of upstream kinases like Src.

Caption: Indirubin derivatives inhibit Src kinase, leading to reduced STAT3 phosphorylation and activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to characterize the activity of indirubin and its derivatives.

In Vitro Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a general method for determining the IC₅₀ value of a compound against a target kinase.

Materials:

-

Recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations.

-

Enzyme Preparation: Thaw the recombinant kinase on ice and dilute to the desired concentration in kinase assay buffer.

-

Kinase Reaction:

-

Add the serially diluted test compound or vehicle control to the wells of the microplate.

-

Add the diluted kinase to each well.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of a compound on the phosphorylation status and expression levels of proteins within a specific signaling pathway.

Materials:

-

Cell line of interest (e.g., cancer cells)

-

Cell culture medium and supplements

-

Test compound (e.g., indirubin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is an indispensable tool for the accurate quantification of indirubin in preclinical and clinical research. Its use as an internal standard ensures the reliability of pharmacokinetic and pharmacodynamic studies. The parent compound, indirubin, continues to be a subject of intense research due to its potent and multi-targeted inhibition of key kinases involved in cell proliferation and inflammation. The detailed understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be instrumental in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-Indirubin-D8 - Acanthus Research [acanthusresearch.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Z)-Indirubin-d8: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound. It is intended for professionals in research, science, and drug development who are interested in the application of this isotopically labeled compound in their studies. This document includes tabulated chemical data, detailed descriptions of its structural features, and diagrams of key signaling pathways influenced by the parent compound, Indirubin.

Chemical Properties and Structure

This compound is the deuterated form of (Z)-Indirubin, a naturally occurring bisindole alkaloid and a structural isomer of indigo.[1][2][3] The "(Z)" designation refers to the stereochemistry about the central carbon-carbon double bond. It is primarily used as an internal standard in analytical applications, such as mass spectrometry, to ensure accurate quantification of unlabeled Indirubin in biological samples.

The deuterium atoms are incorporated at specific positions on the aromatic rings, providing a distinct mass difference from the endogenous compound without significantly altering its chemical behavior.

Structural Information

The core structure of Indirubin consists of two indole rings linked by a double bond. In this compound, eight hydrogen atoms on the aromatic portions of the molecule are replaced with deuterium.

-

Core Skeleton : Bisindole ([2,2′-Biindolinylidene]-3,3′-dione)

-

Isomerism : (Z)-isomer, also known as the cis-isomer.

-

Deuterium Labeling : The deuterium labels are located at the 4, 4', 5, 5', 6, 6', 7, and 7' positions of the indole rings.[4][5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one-4,4',5,5',6,6',7,7'-d8 | N/A |

| Synonyms | (Z)-[2,2′-Biindolinylidene]-3,3′-dione-4,4′,5,5′,6,6′,7,7′-d8 | |

| Parent Compound | Indirubin | |

| CAS Number | 906748-38-7 (for unlabeled (Z)-Indirubin) |

| Appearance | Dark Indigo Solid; Red to Dark red to Dark purple powder/crystal | |

Table 2: Molecular and Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂D₈N₂O₂ | |

| Molecular Weight | 270.32 g/mol | |

| Purity | ≥98% (HPLC) | |

| Isotopic Enrichment | >98% atom D | |

| Solubility | DMSO: 2 mg/mL (with warming) |

| Storage | 2-8°C, Protect from light | |

Biological Activity and Signaling Pathways

Indirubin, the parent compound of this compound, is a potent modulator of several critical cellular signaling pathways, primarily through its activity as a kinase inhibitor. Its biological effects are central to its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This compound is expected to exhibit similar biological activity, although its primary use is as an analytical standard.

Key molecular targets of Indirubin include:

-

Cyclin-Dependent Kinases (CDKs) : Indirubin inhibits multiple CDKs, including CDK1, CDK2, CDK4, and CDK5, leading to cell cycle arrest.

-

Glycogen Synthase Kinase 3β (GSK-3β) : Inhibition of GSK-3β is a key mechanism underlying many of Indirubin's effects.

-

Aryl Hydrocarbon Receptor (AhR) : Indirubin is a specific ligand for AhR, influencing gene expression.

The diagrams below illustrate the major signaling pathways modulated by Indirubin.

Caption: Inhibition of key kinases by Indirubin.

Caption: Indirubin's role in the PI3K/AKT/mTOR pathway.

Caption: Indirubin's inhibition of NF-κB and MAPK pathways.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary to the manufacturers, this section outlines general methodologies for the synthesis, purification, and analysis of Indirubin and its derivatives. These protocols can be adapted for the deuterated analog.

General Synthesis of Indirubin Derivatives

The synthesis of Indirubin derivatives often involves the condensation of isatin or a substituted isatin with isatin-3-hydrazone or indoxyl. The following is a generalized procedure.

Workflow for Indirubin Synthesis

Caption: General workflow for Indirubin synthesis.

Methodology:

-

Reaction Setup : Isatin and a suitable reaction partner (e.g., indoxyl acetate) are dissolved in a solvent such as ethanol or dimethylformamide.

-

Condensation : A base (e.g., sodium carbonate) or acid catalyst is added, and the mixture is heated under reflux for several hours.

-

Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane/methanol mixture).

-

Isolation : Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by adding water. The solid is collected by filtration.

-

Purification : The crude product is purified by flash column chromatography on silica gel to isolate the desired Indirubin isomer.

Analytical Characterization

The structure and purity of the final product are confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Typical Observations | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | A single major peak indicating >98% purity. | |

| NMR (¹H, ¹³C) | Structural Elucidation | Chemical shifts and coupling constants confirm the bisindole structure and stereochemistry. |

| Mass Spectrometry | Molecular Weight Confirmation | The molecular ion peak corresponds to the calculated mass of the deuterated compound (C₁₆H₂D₈N₂O₂). | |

Example Protocol: LC-MS/MS for Indirubin Quantification

This compound is an ideal internal standard for quantifying Indirubin in complex matrices like plasma or tissue extracts. An LC-MS/MS method provides high sensitivity and selectivity.

Methodology:

-

Sample Preparation : A known amount of this compound (internal standard) is spiked into the biological sample. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected after centrifugation.

-

Chromatographic Separation : The extract is injected into an HPLC system, typically with a C18 column. A gradient elution with solvents like acetonitrile and water (often with formic acid) is used to separate Indirubin from other matrix components.

-

Mass Spectrometric Detection : The column eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Indirubin and this compound.

-

Quantification : The peak area ratio of Indirubin to this compound is calculated and compared to a standard curve to determine the concentration of Indirubin in the original sample.

This guide serves as a foundational resource for understanding the chemical and biological context of this compound. For specific experimental applications, validation and optimization of the outlined protocols are recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Indirubin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-Indirubin-d8, a deuterated analog of the biologically active molecule Indirubin. This document details a plausible synthetic pathway, expected analytical data, and relevant biological context, making it a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies. The inclusion of detailed experimental protocols and visual diagrams of signaling pathways aims to facilitate the practical application of this information.

Introduction

Indirubin is a naturally occurring bis-indole alkaloid that has garnered significant scientific interest due to its potent and diverse biological activities, including anti-cancer and anti-inflammatory properties. It functions primarily as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), crucial regulators of cell cycle progression and various signaling pathways. The deuterated analog, this compound, serves as an invaluable tool in mass spectrometry-based bioanalytical assays for pharmacokinetic and metabolic studies, offering a distinct mass signature for use as an internal standard. This guide outlines a feasible synthetic route and the expected characterization of this important research compound.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the preparation of Indirubin, utilizing a deuterated starting material. A common and effective approach involves the condensation of a deuterated isatin analog with a deuterated indoxyl analog. Given the commercial availability of Indole-d8, a plausible synthetic route starts from this precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, beginning with the oxidation of Indole-d8 to form Isatin-d7, followed by its condensation with Indoxyl-d8 (which can be generated in situ from Indole-d8) to yield this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Indole-d8

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Nitrogen gas

Procedure:

Step 1: Synthesis of Isatin-d7

-

A solution of Indole-d8 in ethanol is prepared in a round-bottom flask and cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the cooled solution while stirring.

-

An aqueous solution of sodium nitrite is then added slowly, maintaining the temperature below 5°C. The reaction mixture is stirred for 1-2 hours.

-

The reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol/water to yield purified Isatin-d7.

Step 2: Synthesis of this compound

-

A solution of Indole-d8 in a mixture of ethanol and water is prepared in a separate flask under a nitrogen atmosphere.

-

A solution of sodium hydroxide is added, and the mixture is heated to reflux to generate Indoxyl-d8 in situ.

-

The previously synthesized Isatin-d7 is dissolved in ethanol and added dropwise to the refluxing solution of Indoxyl-d8.

-

The reaction mixture is refluxed for an additional 2-3 hours, during which a dark red precipitate of this compound forms.

-

The mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

The crude this compound is washed sequentially with water, ethanol, and diethyl ether.

-

The final product is dried under vacuum.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The expected data, based on the known characteristics of Indirubin and the incorporation of eight deuterium atoms, are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂D₈N₂O₂ |

| Molecular Weight | 270.31 g/mol |

| Appearance | Dark red to purple solid |

| CAS Number | 906748-38-7[1] |

| Solubility | Poorly soluble in most common organic solvents |

Spectroscopic Data

Mass Spectrometry:

The mass spectrum is the most definitive tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound is expected to be shifted by +8 m/z units compared to unlabeled Indirubin.

| Compound | Expected [M+H]⁺ (m/z) |

| (Z)-Indirubin | 263.08 |

| This compound | 271.13 |

NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals corresponding to the aromatic protons of the two indole rings, confirming successful deuteration. The remaining signals would correspond to the two N-H protons. In contrast, the ¹³C NMR spectrum should remain largely unchanged compared to unlabeled Indirubin, with minor shifts possible due to isotopic effects.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 | Singlet | N-H |

| ~10.8 | Singlet | N-H |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) |

| ~187 |

| ~170 |

| ~151 |

| ~142 |

| ~137 |

| ~131 |

| ~124 |

| ~122 |

| ~121 |

| ~119 |

| ~112 |

| ~110 |

Biological Context: Indirubin Signaling Pathways

Indirubin and its derivatives are known to modulate several key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

Indirubin's primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest at the G1/S and G2/M phases.[2] Additionally, by inhibiting GSK-3β, Indirubin can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][4]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established chemical principles, offers a clear path for its preparation. The expected analytical data will aid researchers in confirming the identity and purity of the synthesized compound. The inclusion of signaling pathway diagrams provides essential biological context for the application of this valuable research tool in advancing our understanding of Indirubin's therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. The direct synthesis of indirubins from indoles through an indoxyl intermediate - American Chemical Society [acs.digitellinc.com]

- 4. Indirubin(479-41-4) 1H NMR spectrum [chemicalbook.com]

(Z)-Indirubin-d8: A Technical Guide to its Analysis, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Indirubin-d8, a deuterated analog of the biologically active molecule Indirubin. Given its importance as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its analytical characterization is crucial. This document details the certificate of analysis, purity, experimental protocols for its quantification, and its role in relevant signaling pathways.

Certificate of Analysis and Purity

The quality and purity of this compound are paramount for its use as a reference standard. The following tables summarize the key specifications from a representative Certificate of Analysis for Lot GR-13-199.[1]

Table 1: General Specifications

| Parameter | Specification |

| Product Name | This compound (major) |

| Lot Number | GR-13-199 |

| CAS Number | 906748-38-7 (labeled), 479-41-4 (unlabeled) |

| Molecular Formula | C₁₆H₂D₈N₂O₂ |

| Molecular Weight | 270.32 g/mol |

| Appearance | Burgundy Solid |

| Test Date | June 21, 2019 |

| Retest Date | June 21, 2024 |

Table 2: Purity and Isotopic Abundance

| Analysis | Method | Result |

| Purity | HPLC | 99.4% |

| Isotopic Purity | Mass Spectrometry | >98% atom D |

Experimental Protocols

Accurate quantification and characterization of this compound, and by extension the unlabeled Indirubin, rely on robust analytical methodologies. The following sections detail the typical experimental protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. While specific parameters can vary, a general protocol is outlined below, based on methods used for Indirubin and its derivatives.[2][3][4]

Table 3: HPLC Method Parameters

| Parameter | Description |

| Instrumentation | HPLC system with a Diode Array Detector (DAD) or UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic acid). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL[1] |

| Detection Wavelength | 290 nm |

| Column Temperature | 25 °C |

| Sample Preparation | The sample is dissolved in a suitable solvent such as DMSO or methanol. |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic purity of this compound. It is also the core of sensitive quantitative methods when coupled with liquid chromatography (LC-MS/MS).

Table 4: ESI-MS Method Parameters

| Parameter | Description |

| Instrumentation | A mass spectrometer equipped with an Electrospray Ionization (ESI) source. |

| Ionization Mode | Positive (ESI+) |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Data Acquisition | Full scan mode for identity confirmation. Multiple Reaction Monitoring (MRM) for quantification. |

| Sample Infusion | Direct infusion or via an LC system. |

Application in Quantitative Bioanalysis

This compound is primarily utilized as an internal standard for the accurate quantification of Indirubin in complex biological matrices such as plasma, urine, or cell lysates. The following workflow outlines its use in a typical LC-MS/MS bioanalytical method.

References

- 1. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Indirubin: A Technical Guide

Indirubin, a naturally occurring bis-indole alkaloid, has garnered significant scientific interest due to its diverse and potent biological activities. Historically used in traditional Chinese medicine for the treatment of various ailments, including chronic myelogenous leukemia, modern research has elucidated the molecular mechanisms underlying its therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the biological activities of the parent compound indirubin, focusing on its molecular targets, modulation of signaling pathways, and resulting cellular effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Mechanism of Action: Multi-Kinase Inhibition

Indirubin exerts its primary biological effects through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several protein kinases.[1][3] This inhibition disrupts essential phosphorylation cascades, leading to the modulation of downstream signaling pathways that are critical for cell cycle progression, proliferation, and survival. The flat heterocyclic ring structure of indirubin allows it to fit into the purine-binding pocket of these enzymes.

Key Molecular Targets

Indirubin is a potent inhibitor of several key kinases, with varying degrees of selectivity. Its primary targets include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer and neurodegenerative disorders.

Table 1: Inhibitory Activity of Indirubin Against Key Protein Kinases

| Kinase Target | IC50 Value (µM) | Cell Line/System | Reference |

| CDK1/cyclin B | 9 | Recombinant Human | |

| CDK5/p25 | 5.5 | Recombinant Human | |

| GSK-3β | 0.6 | Recombinant Human | |

| c-Src | 0.43 (for derivative E804) | In vitro kinase assay |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Modulation of Critical Signaling Pathways

The inhibition of its primary kinase targets allows indirubin to modulate several signaling pathways implicated in the pathogenesis of various diseases.

Cyclin-Dependent Kinase (CDK) Signaling and Cell Cycle Arrest

By inhibiting CDKs, such as CDK1 and CDK2, indirubin disrupts the normal progression of the cell cycle. This leads to cell cycle arrest, primarily at the G1/S and G2/M phases, which in turn inhibits cell proliferation. This is a key mechanism behind indirubin's anti-cancer properties.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling

Indirubin is a potent inhibitor of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Dysregulation of GSK-3β is implicated in neurodegenerative diseases like Alzheimer's, where it contributes to the hyperphosphorylation of the tau protein. Indirubin's inhibition of GSK-3β has shown neuroprotective effects in preclinical models.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

Indirubin and its derivatives have been shown to potently block the STAT3 signaling pathway. This is often achieved through the inhibition of upstream kinases such as c-Src and Janus kinase (JAK). The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation, such as Mcl-1 and Survivin. This pathway is a key target for indirubin's anti-cancer and anti-inflammatory effects.

Aryl Hydrocarbon Receptor (AhR) Activation

Indirubin is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by indirubin can lead to diverse cellular responses, including the induction of xenobiotic-metabolizing enzymes and modulation of immune responses. The role of AhR activation in the overall therapeutic effects of indirubin is complex and appears to be distinct from its kinase inhibitory activity.

Key Biological Activities and Therapeutic Potential

The multi-target nature of indirubin translates into a broad spectrum of biological activities with significant therapeutic potential.

Anti-Cancer Activity

Indirubin's ability to inhibit CDKs and the STAT3 pathway, leading to cell cycle arrest and apoptosis, forms the basis of its anti-cancer properties. It has demonstrated efficacy against various cancer cell lines and in preclinical tumor models. Furthermore, indirubin can inhibit tumor angiogenesis by blocking VEGFR2-mediated signaling in endothelial cells.

Table 2: Anti-Cancer Effects of Indirubin in Ovarian Cancer Cells

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| A2780 | CCK-8 | 2, 5 | Significant decrease in cell viability | |

| OVCAR3 | CCK-8 | 2, 5 | Significant decrease in cell viability | |

| A2780 | Colony Formation | 5 | Significant inhibition of colony formation | |

| OVCAR3 | Colony Formation | 5 | Significant inhibition of colony formation | |

| SKOV3 | MTT | 3.003 (IC50) | Inhibition of cell viability |

Anti-Inflammatory Activity

Indirubin exhibits potent anti-inflammatory effects by modulating various inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This is partly mediated through the inhibition of the NF-κB and STAT3 signaling pathways. Its anti-inflammatory properties are being explored for the treatment of conditions like psoriasis and inflammatory bowel disease.

Neuroprotective Activity

The inhibition of GSK-3β and CDK5 by indirubin has significant implications for neuroprotection. By preventing the hyperphosphorylation of tau, indirubin may have therapeutic potential for Alzheimer's disease and other tauopathies. Studies have also shown that indirubin can protect neurons from oxidative stress-induced apoptosis and improve cognitive function in animal models of neurodegeneration. It has been shown to activate the PI3K/AKT signaling pathway, which is crucial for neuronal survival.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of indirubin's biological activity.

In Vitro Kinase Assay (Luminescence-based)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of indirubin against a target kinase.

Materials:

-

Recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Specific peptide substrate for the kinase

-

Indirubin

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of indirubin in DMSO. Perform serial dilutions in kinase assay buffer to create a concentration gradient.

-

Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer.

-

Assay Plate Setup: Add a small volume of the diluted indirubin or vehicle (DMSO) to the wells of the 384-well plate.

-

Kinase Reaction Initiation: Add the diluted kinase to each well, followed by the addition of the substrate/ATP mixture to initiate the reaction. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP detection kit according to the manufacturer's instructions.

-

Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the logarithm of the indirubin concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A2780)

-

Complete cell culture medium

-

Indirubin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of indirubin for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

Indirubin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with indirubin at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by indirubin.

Conclusion

The parent compound indirubin is a biologically active molecule with a well-defined mechanism of action centered on the inhibition of key protein kinases. Its ability to modulate critical signaling pathways, such as those governed by CDKs, GSK-3β, and STAT3, provides a molecular basis for its observed anti-cancer, anti-inflammatory, and neuroprotective properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of indirubin and its derivatives as potential therapeutic agents for a range of human diseases. Further research is warranted to fully elucidate its complex pharmacology and to translate its preclinical efficacy into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Indirubin as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is the primary active component of Indigo naturalis, a traditional Chinese medicine preparation known as Danggui Longhui Wan, historically used to treat chronic myelogenous leukemia.[1] Modern scientific investigation has revealed that indirubin and its synthetic derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them prime therapeutic targets.

This technical guide provides an in-depth exploration of the mechanism of action of indirubin and its analogues as kinase inhibitors. It details their primary molecular targets, impact on critical signaling pathways, quantitative inhibitory data, and the experimental protocols used for their characterization.

Core Mechanism: ATP-Competitive Inhibition

The principal mechanism by which indirubin and its derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme.[1][2] As ATP-mimics, these molecules occupy the catalytic site, preventing the binding of ATP and the subsequent transfer of a phosphate group to the substrate protein.

X-ray crystallography studies of indirubin derivatives in complex with kinases like CDK2 have elucidated the structural basis for this inhibition. The flat, heterocyclic ring structure of indirubin forms critical hydrogen bonds with the peptide backbone in the hinge region of the ATP-binding cleft, a mode of interaction essential for its inhibitory activity. This competitive inhibition effectively blocks the kinase's catalytic function.

Key Kinase Targets and Inhibitory Potency

Indirubin and its derivatives exhibit inhibitory activity against a range of kinases, with primary targets including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Certain derivatives also show potent inhibition of other kinases involved in oncogenic signaling, such as Src and Janus Kinase (JAK). The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).

Data Presentation: Kinase Inhibition by Indirubin Derivatives

The following tables summarize the IC50 values for indirubin and several key derivatives against their primary kinase targets.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Indirubin Derivatives

| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK5/p25 or p35 (IC50) | Reference(s) |

|---|---|---|---|---|---|

| Indirubin | 9 µM | - | - | 5.5 µM | |

| Indirubin-5-sulfonate | 55 nM | 35 nM | 150 nM | 65 nM |

| Indirubin-3'-monoxime | - | 440 nM | - | - | |

Table 2: Inhibition of GSK-3β and Other Key Kinases by Indirubin Derivatives

| Compound | GSK-3β (IC50) | c-Src (IC50) | JAK1 (IC50) | VEGFR2 (IC50) | Reference(s) |

|---|---|---|---|---|---|

| Indirubin | 600 nM | - | - | - | |

| Indirubin Derivatives (general) | 5-50 nM | - | - | - | |

| E804 (derivative) | - | 0.43 µM | Inhibitory activity confirmed | - |

| Indirubin-3'-oxime | - | - | - | Inhibitory activity confirmed | |

Impact on Cellular Signaling Pathways

By inhibiting key kinases, indirubins modulate critical signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.

Inhibition of CDK and Cell Cycle Progression

CDKs are essential for regulating the cell cycle. Indirubins act as potent inhibitors of several CDK complexes, leading to cell cycle arrest, primarily in the G1/S and G2/M phases. Inhibition of CDK1/cyclin B and CDK2/cyclin E prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb), thereby blocking cell cycle progression and ultimately inducing apoptosis.

Inhibition of GSK-3β Signaling

GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Indirubins are potent inhibitors of GSK-3β. This inhibition prevents β-catenin degradation, leading to its accumulation and translocation to the nucleus, where it can modulate gene expression. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where GSK-3β is involved in the hyperphosphorylation of tau protein.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. The activation of STAT3 requires phosphorylation by upstream kinases, notably c-Src and JAK. Indirubin derivatives, such as E804, have been shown to directly inhibit c-Src kinase activity. This inhibition prevents the phosphorylation of STAT3, blocking its dimerization and translocation to the nucleus. Consequently, the expression of STAT3 target genes involved in survival, such as Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis. Furthermore, indirubin can also suppress the VEGFR2-mediated JAK/STAT3 pathway, contributing to its anti-angiogenic effects.

Experimental Protocols

Characterizing the kinase inhibitory activity of indirubin derivatives involves a combination of in vitro biochemical assays and cell-based functional assays.

General Workflow for Kinase Inhibition Assessment

The process begins with an in vitro kinase assay to determine direct enzyme inhibition (IC50). Positive hits are then tested in cell-based assays to confirm their effects on cellular pathways and function (e.g., cell viability, apoptosis).

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from luminescence-based assays (e.g., ADP-Glo™) designed to quantify the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory effect of the compound.

Materials:

-

Recombinant human kinase (e.g., CDK1/cyclin B, c-Src)

-

Specific peptide substrate for the kinase

-

Indirubin derivative stock solution (in DMSO)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the indirubin derivative in kinase assay buffer from the DMSO stock. The final DMSO concentration should be kept constant (e.g., <1%).

-

Kinase Reaction Setup: In the wells of a microplate, add 5 µL of the serially diluted indirubin derivative or vehicle control (DMSO in buffer).

-

Add 10 µL of a 2X kinase-substrate mix (prepared in kinase assay buffer) to each well.

-

Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction remains in the linear range.

-

ADP Detection (First Step): Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation (Second Step): Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract background luminescence (wells without enzyme). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT3 Inhibition

This protocol is used to assess the effect of an indirubin derivative on the phosphorylation status of a target protein within a cell.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

-

Cell culture medium and reagents

-

Indirubin derivative

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the indirubin derivative (and a vehicle control) for a specified time (e.g., 30 minutes to 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3. The ratio of phospho-STAT3 to total STAT3 indicates the degree of inhibition.

References

(Z)-Indirubin-d8: A Technical Guide for Researchers and Drug Development Professionals

(Z)-Indirubin-d8 , a deuterated analog of the biologically active bis-indole alkaloid Indirubin, serves as a crucial tool for researchers in pharmacology, cancer biology, and drug metabolism. Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, enabling precise tracking and quantification of Indirubin in complex biological matrices. This technical guide provides an in-depth overview of this compound's commercial availability, key technical data, relevant experimental protocols, and the signaling pathways influenced by its non-deuterated counterpart.

Commercial Availability and Supplier Information

This compound is commercially available from several specialized chemical suppliers. While pricing is often available upon request, researchers can readily source this compound. Some suppliers indicate immediate availability ("In Stock - Ready to Ship"), while others may require a lead time for synthesis or delivery.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Purity | Additional Information |

| Acanthus Research | Z-Indirubin-D8 | I-91127-03 | - | In Stock - Ready to Ship.[1] |

| Transfochem | Z-Indirubin-D8 | TCA0392 | 99.00% | Contact for availability.[2] |

| The Pure Chem | Z-Indirubin-D8 | TPCA0392 | 99.00% | Contact for availability.[3] |

| MedchemExpress | This compound | - | - | Labeled as a tracer compound.[4] |

| ESS - Expert Synthesis Solutions | Indigo-D8 (major) | ESS0470 | 98.7% by HPLC; >98% atom D | In Stock.[5] |

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, primarily sourced from a representative Certificate of Analysis. Researchers should always refer to the documentation provided by their specific supplier for lot-specific data.

Table 2: Quantitative Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₂D₈N₂O₂ |

| Molecular Weight | 270.32 g/mol |

| CAS Number | 906748-38-7 |

| Appearance | Burgundy Solid |

| Purity (by HPLC) | 99.4% |

| Isotopic Purity (atom %D) | >98% |

| Solubility | DMSO: 2 mg/mL (for non-deuterated form, warmed) |

| Storage Temperature | 2-8°C, protect from light |

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of Indirubin in biological samples. The following are representative protocols adapted from methodologies developed for Indirubin and related compounds.

Quantification of Indirubin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for Indirubin in rat plasma.

a) Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) as the internal standard.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Indirubin from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Indirubin: Monitor the specific parent > fragment ion transition.

-

This compound: Monitor the specific parent > fragment ion transition (shifted by +8 Da).

-

c) Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Indirubin to this compound against the concentration of Indirubin standards.

-

Quantify Indirubin in unknown samples using the regression equation from the calibration curve.

In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol is based on methods used to evaluate the inhibitory effect of Indirubin derivatives on CDK activity.

a) Reagents and Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A).

-

Histone H1 as a substrate.

-

[γ-³²P]ATP.

-

Indirubin (as the compound of interest) and this compound (if used for comparative purposes, though typically not required for this assay).

-

Kinase assay buffer.

-

Phosphocellulose paper.

-

Scintillation counter.

b) Assay Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and Histone H1.

-

Add varying concentrations of Indirubin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Indirubin concentration.

Signaling Pathways and Mechanisms of Action

Indirubin is a potent inhibitor of several key signaling pathways implicated in cell cycle regulation, inflammation, and cancer. The primary mechanisms of action include the inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), as well as the activation of the Aryl Hydrocarbon Receptor (AhR).

Indirubin's Inhibition of the CDK Pathway

Indirubin and its derivatives are potent inhibitors of CDKs, which are crucial for cell cycle progression. By binding to the ATP-binding site of CDKs, Indirubin prevents the phosphorylation of key substrates, leading to cell cycle arrest, typically in the G1/S and G2/M phases, and subsequent apoptosis.

Indirubin's Role in the GSK-3β and Wnt/β-catenin Signaling Pathway

Indirubin is also a potent inhibitor of GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by Indirubin leads to the stabilization and nuclear accumulation of β-catenin, which can then activate the transcription of target genes.

Aryl Hydrocarbon Receptor (AhR) Activation by Indirubin

Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding Indirubin, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism such as CYP1A1.

References

An In-depth Technical Guide on the Physical and Chemical Stability of (Z)-Indirubin-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of (Z)-Indirubin-d8, a deuterated analog of the biologically active compound Indirubin. Due to the limited availability of specific stability data for the deuterated form, this document outlines best practices for handling and storage, predicted degradation pathways based on the non-deuterated parent compound, and detailed experimental protocols for conducting stability studies. The inclusion of deuterium is primarily to enhance metabolic stability for pharmacokinetic studies, which involves the kinetic isotope effect slowing down enzymatic metabolism.[1] This guide, however, focuses on its physical and chemical stability.

General Stability and Recommended Storage

This compound is a stable organic compound under recommended storage conditions.[2] As a deuterated standard, it is crucial to handle and store the compound in a manner that preserves its chemical and isotopic integrity.

Key Recommendations:

-

Temperature: For long-term storage, a temperature of -20°C is recommended.[2]

-

Light: The compound should be protected from light. Storage in amber vials or in the dark is advisable to prevent photodegradation.[2]

-

Atmosphere: To prevent oxidation, it is best to handle and store this compound under an inert atmosphere, such as dry nitrogen or argon.[2]

-

Solvent Choice: For creating stock solutions, high-purity aprotic solvents like acetonitrile or methanol are recommended to avoid deuterium-hydrogen exchange, which can be catalyzed by acidic or basic aqueous solutions.

Predicted Degradation Pathways

Forced degradation studies on the parent compound, Indirubin, and related indigoid structures have identified several key degradation products. The primary degradation pathway involves the oxidative cleavage of the central double bond, leading to the formation of smaller, more polar compounds.

The predicted main degradation products of this compound, based on data from its non-deuterated counterpart, are:

-

Isatin-d4: Formed by the cleavage of the indirubin molecule.

-

Isatoic anhydride-d4: A further oxidation product.

-

Anthranilic acid-d4: A hydrolysis product of isatoic anhydride.

These degradation pathways are crucial for developing stability-indicating analytical methods capable of resolving the parent compound from its potential impurities and degradants.

Predicted degradation pathway of this compound.

Quantitative Stability Data

As of the date of this document, specific quantitative stability data for this compound from forced degradation studies is not available in the published literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | User Defined | User Defined | User Data | User Data |

| Base Hydrolysis | 0.1 M NaOH | User Defined | User Defined | User Data | User Data |

| Oxidation | 3% H₂O₂ | User Defined | User Defined | User Data | User Data |

| Thermal | Dry Heat | User Defined | User Defined | User Data | User Data |

| Photolytic | ICH Q1B Option 2 | User Defined | User Defined | User Data | User Data |

Table 2: Chromatographic Purity of this compound Under Stress Conditions

| Stress Condition | % Purity of this compound | RRT of Major Degradant | % Area of Major Degradant |

| Control | User Data | N/A | N/A |

| Acid Hydrolysis | User Data | User Data | User Data |

| Base Hydrolysis | User Data | User Data | User Data |

| Oxidation | User Data | User Data | User Data |

| Thermal | User Data | User Data | User Data |

| Photolytic | User Data | User Data | User Data |

Experimental Protocols

The following protocols are provided as a guide for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

This protocol outlines the conditions for inducing degradation of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.

Forced degradation experimental workflow.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable aprotic solvent such as acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute with the mobile phase.

-

Thermal Degradation: Place a known amount of solid this compound in a vial and expose it to dry heat at 80°C in a calibrated oven. At specified time points, dissolve a portion of the solid in the solvent to the target concentration for analysis.

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to exclude light.

This method is designed to separate this compound from its potential degradation products.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 289 nm |

| Injection Volume | 10 µL |

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

Signaling Pathways of Indirubin

For contextual understanding, it is relevant to note that Indirubin and its derivatives are potent inhibitors of several protein kinases, which is central to their therapeutic potential. This biological activity is distinct from the compound's chemical stability. The primary targets include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis in cancer cells.

Key signaling pathways inhibited by Indirubin.

This guide provides a framework for assessing the physical and chemical stability of this compound. Researchers are encouraged to use the provided protocols and data templates to generate specific stability profiles for this important research compound.

References

A Technical Guide to the Solubility of (Z)-Indirubin-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document includes tabulated solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway influenced by Indirubin, providing a valuable resource for researchers working with this compound.

Quantitative Solubility Data

The solubility of Indirubin has been reported in a limited number of organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the isomeric form.

| Solvent | Concentration | Temperature | Notes |

| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~1 mg/mL | Not Specified | |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL | Warmed | Clear solution[1] |

One study focusing on a self-microemulsifying drug delivery system (SMEDDS) for Indirubin reported its solubility in various oils, surfactants, and cosurfactants at 25°C.

| Vehicle | Type | Solubility (mg/g) |

| Maisine® 35-1 | Oil | 0.45 ± 0.03 |

| Oleic acid | Oil | 0.38 ± 0.02 |

| Capryol® 90 | Oil | 0.21 ± 0.01 |

| Labrafil® M 1944 CS | Oil | 0.15 ± 0.02 |

| Cremophor® EL | Surfactant | 1.89 ± 0.07 |

| Tween® 80 | Surfactant | 1.25 ± 0.05 |

| Transcutol® P | Cosurfactant | 15.23 ± 0.41 |

| Polyethylene glycol 400 | Cosurfactant | 2.56 ± 0.11 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like (Z)-Indirubin-d8 in an organic solvent. This method is based on the common "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility as a concentration, typically in mg/mL or µg/mL.

-

Report the temperature at which the solubility was determined.

-

Visualization of a Relevant Signaling Pathway

Indirubin and its derivatives are known to be potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β).[2] Inhibition of these kinases affects various cellular processes, including cell cycle progression and the Wnt/β-catenin signaling pathway. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway and the inhibitory effect of Indirubin.

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of Indirubin.

This guide provides foundational information for researchers utilizing this compound. For precise solubility in a specific experimental system, it is always recommended to perform in-house solubility testing using the protocols outlined herein.

References

(Z)-Indirubin-d8: A Technical Guide to Isotopic Purity for High-Fidelity Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (Z)-Indirubin-d8, a critical internal standard for precise and accurate quantitative studies. Ensuring the isotopic purity of deuterated standards is paramount for reliable bioanalytical data in drug discovery, development, and clinical applications. This document outlines the methodologies for assessing isotopic purity, presents key quantitative data, and illustrates the biochemical pathways where Indirubin and its deuterated analogue serve as essential research tools.

The Critical Role of Isotopic Purity in Quantitative Analysis

In mass spectrometry-based quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard.[1][2] These standards, where hydrogen atoms are replaced by their stable isotope deuterium, exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This similarity ensures they co-elute during chromatography and have comparable ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2]

The accuracy of this compensation hinges on the isotopic purity of the deuterated standard.[2] Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations, leading to inaccurate and unreliable results. Therefore, rigorous assessment of isotopic purity is a non-negotiable aspect of method validation in quantitative bioanalysis.

Quantitative Data for this compound

The isotopic purity of this compound is determined through a combination of High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic distribution. Below is a summary of typical specifications for this compound.

Table 1: Chemical and Isotopic Purity of this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry / NMR |

| Molecular Formula | C₁₆H₂D₈N₂O₂ | - |

| Molecular Weight | 270.32 g/mol | - |

| Appearance | Burgundy Solid | Visual Inspection |

Data sourced from a representative Certificate of Analysis.

Table 2: Representative Isotopic Distribution of this compound by Mass Spectrometry

| Isotopologue | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Relative Abundance (%) |

| d8 (fully deuterated) | 271.13 | > 98% |

| d7 | 270.12 | < 2% |

| d6 | 269.11 | < 0.5% |

| d5 | 268.10 | < 0.1% |

| d0 (unlabeled) | 263.08 | < 0.01% |

Note: The data in this table is illustrative and based on typical high-purity batches. The exact distribution may vary between lots and should be confirmed by analysis.

Experimental Protocols for Isotopic Purity Determination

A robust determination of isotopic purity involves a multi-pronged analytical approach. The following are detailed methodologies for the key experiments.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

High-resolution mass spectrometry is a powerful technique to resolve and quantify the different isotopologues of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for HRMS analysis (typically in the low µg/mL range).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system. Full-scan mass spectra are acquired in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues.

-

Data Analysis:

-

The peak corresponding to the fully deuterated species ([M+H]⁺ for d8) is identified.

-

The peaks for the lower deuterated species (d7, d6, etc.) and the unlabeled compound (d0) are also identified and their peak areas or intensities are measured.

-

The isotopic purity is calculated by expressing the intensity of the d8 peak as a percentage of the sum of the intensities of all isotopologue peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity and Quantification

NMR spectroscopy provides valuable information on the location of the deuterium labels and can also be used to determine isotopic purity.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent suitable for NMR (e.g., DMSO-d6).

-